1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

説明

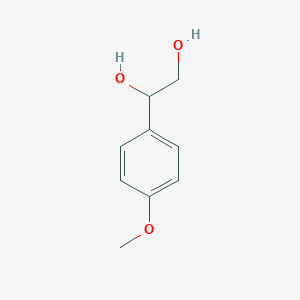

Structure

3D Structure

特性

CAS番号 |

13603-63-9 |

|---|---|

分子式 |

C9H12O3 |

分子量 |

168.19 g/mol |

IUPAC名 |

1-(4-methoxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 |

InChIキー |

CRTWVYYKVHLMDK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(CO)O |

正規SMILES |

COC1=CC=C(C=C1)C(CO)O |

同義語 |

1,2-ETHANEDIOL, (P-METHOXYPHENYL)- |

製品の起源 |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 1-(4-methoxyphenyl)ethane-1,2-diol?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-methoxyphenyl)ethane-1,2-diol, a molecule of interest in various scientific domains. This document includes key identifiers, tabulated physical and chemical data, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and stability.

Compound Identification

-

IUPAC Name: 1-(4-methoxyphenyl)ethane-1,2-diol[1]

-

CAS Number: 13603-63-9[1]

-

Synonyms: 4-Methoxyphenylethylene glycol, (p-Methoxyphenyl)-1,2-ethanediol[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| Physical State | Solid | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| XLogP3-AA | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 168.078644241 Da | PubChem[1] |

| Monoisotopic Mass | 168.078644241 Da | PubChem[1] |

| Topological Polar Surface Area | 49.7 Ų | PubChem[1] |

Experimental Protocols

Synthesis

A common and effective method for the synthesis of 1-(4-methoxyphenyl)ethane-1,2-diol involves a two-step process starting from the readily available 4'-methoxyacetophenone.[3][4]

Step 1: Reduction of 4'-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol

This step involves the reduction of the ketone functionality to a secondary alcohol.

-

Materials: 4'-Methoxyacetophenone, reducing agent (e.g., sodium borohydride), alcoholic solvent (e.g., methanol, ethanol).[4]

-

Procedure:

-

Dissolve 4'-methoxyacetophenone in the chosen alcoholic solvent in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)ethanol.

-

Purify the product by flash chromatography or distillation.

-

Step 2: Dihydroxylation of 1-(4-methoxyphenyl)ethanol to 1-(4-methoxyphenyl)ethane-1,2-diol

This step introduces the second hydroxyl group to form the diol. A common method for this transformation is the Upjohn dihydroxylation.[5]

-

Materials: 1-(4-methoxyphenyl)ethanol, osmium tetroxide (OsO₄) as a catalyst, a co-oxidant such as N-methylmorpholine N-oxide (NMO), and a suitable solvent system (e.g., acetone/water).[5]

-

Procedure:

-

Dissolve 1-(4-methoxyphenyl)ethanol and NMO in the acetone/water solvent system in a round-bottom flask.[5]

-

Add a catalytic amount of osmium tetroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite or sodium bisulfite).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to yield the crude diol.

-

Purify the 1-(4-methoxyphenyl)ethane-1,2-diol by recrystallization or column chromatography.

-

References

- 1. 1-(4-Methoxyphenyl)-1,2-ethanediol | C9H12O3 | CID 586364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-methoxyphenyl)ethane-1,2-diol | 13603-63-9 [sigmaaldrich.com]

- 3. 4'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]

- 5. Upjohn Dihydroxylation [organic-chemistry.org]

Spectroscopic Profile of 4-Methoxyphenylethylene Glycol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyphenylethylene glycol, also known as 1-(4-methoxyphenyl)ethane-1,2-diol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental methodologies, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for 4-methoxyphenylethylene glycol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.24 | d | 8.6 | 2H, Aromatic (H-2, H-6) |

| 6.86 | d | 8.7 | 2H, Aromatic (H-3, H-5) |

| 5.10 | d | 4.2 | 1H, Hydroxyl (C1-OH) |

| 4.65 | t | 5.8 | 1H, Hydroxyl (C2-OH) |

| 4.47 | dd | 10.5, 5.7 | 1H, Methine (H-1) |

| 3.72 | s | - | 3H, Methoxy (O-CH₃) |

| 3.40 (approx.) | m | - | 2H, Methylene (H-2') |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 158.23 | C-4 (Aromatic) |

| 135.45 | C-1 (Aromatic) |

| 127.38 | C-2, C-6 (Aromatic) |

| 113.26 | C-3, C-5 (Aromatic) |

| 73.39 | C-1' (Methine) |

| 67.56 | C-2' (Methylene) |

| 55.01 | O-CH₃ (Methoxy) |

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 137 | 100 | [M - CH₂OH]⁺ |

| 138 | 85 | Isotopic peak of 137 |

| 109 | 50 | [M - CH₂OH - CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Ionization: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy - Expected Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Hydroxyl (Alcohol) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610, 1510 | Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Strong | C-O Stretch | Alcohol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 4-methoxyphenylethylene glycol is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-methoxyphenylethylene glycol is prepared in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like 4-methoxyphenylethylene glycol.

Caption: Workflow for the spectroscopic analysis of 4-methoxyphenylethylene glycol.

References

CAS number and molecular formula for 1-(4-methoxyphenyl)-1,2-ethanediol.

Introduction

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-1,2-ethanediol, a vicinal diol of interest in synthetic organic chemistry. Due to the limited availability of direct experimental research on this specific molecule in publicly accessible literature, this document combines established chemical principles with available data on analogous compounds to present a thorough technical profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

1-(4-methoxyphenyl)-1,2-ethanediol, also known as 4-methoxyphenylethylene glycol, is an organic compound characterized by an ethanediol group attached to a 4-methoxyphenyl substituent.

| Property | Value | Source |

| CAS Number | 13603-63-9 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)ethane-1,2-diol | [1] |

| Monoisotopic Mass | 168.078644241 Da | [1] |

| XLogP3-AA (Computed) | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols: Synthesis

A prevalent and highly effective method for the synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation. This reaction allows for the stereoselective formation of diols, which is crucial in the synthesis of chiral molecules for pharmaceutical applications. The logical precursor for 1-(4-methoxyphenyl)-1,2-ethanediol is 4-methoxystyrene.

Proposed Synthesis: Sharpless Asymmetric Dihydroxylation of 4-Methoxystyrene

This protocol is a representative procedure based on the well-established Sharpless Asymmetric Dihydroxylation methodology.[2][3][4]

Objective: To synthesize enantiomerically enriched 1-(4-methoxyphenyl)-1,2-ethanediol from 4-methoxystyrene.

Materials:

-

4-methoxystyrene

-

AD-mix-β (or AD-mix-α for the other enantiomer)[3]

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (50 mL each).

-

AD-mix-β (14 g, for a 10 mmol scale reaction) is added to the solvent mixture and stirred until the two phases are clear. The mixture is then cooled to 0°C in an ice bath.

-

Methanesulfonamide (0.95 g, 10 mmol) is added to the cooled mixture and stirred until it dissolves.[5]

-

4-methoxystyrene (1.34 g, 10 mmol) is added to the reaction mixture at 0°C.

-

The reaction is stirred vigorously at 0°C and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 6-24 hours), the reaction is quenched by the addition of solid sodium sulfite (15 g).[2]

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate (100 mL) is added to the flask, and the contents are transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude diol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Analytical Data

While a complete set of experimentally verified analytical data for 1-(4-methoxyphenyl)-1,2-ethanediol is not widely published, data from public databases and predictions based on analogous structures can provide valuable insights.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 1-(4-methoxyphenyl)-1,2-ethanediol.

-

Top Peak (m/z): 137

-

Second Highest Peak (m/z): 138

-

Third Highest Peak (m/z): 77

The base peak at m/z 137 likely corresponds to the benzylic cation formed by the loss of the CH₂OH group and a subsequent rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and data from similar compounds, the following are the predicted signals for ¹H and ¹³C NMR spectra.

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the diol-substituted carbon.

-

δ 6.80-6.90 (d, 2H): Aromatic protons meta to the diol-substituted carbon.

-

δ 4.70-4.80 (dd, 1H): Methine proton (CH-OH).

-

δ 3.80 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 3.60-3.75 (m, 2H): Methylene protons (CH₂-OH).

-

δ 2.50-3.50 (br s, 2H): Hydroxyl protons (-OH).

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 159.0: Aromatic carbon attached to the methoxy group.

-

δ 131.0: Aromatic carbon ipso to the diol group.

-

δ 127.5: Aromatic carbons ortho to the diol-substituted carbon.

-

δ 114.0: Aromatic carbons meta to the diol-substituted carbon.

-

δ 75.0: Methine carbon (CH-OH).

-

δ 67.0: Methylene carbon (CH₂-OH).

-

δ 55.0: Methoxy carbon (-OCH₃).

Biological Activity and Signaling Pathways

As of the date of this document, there is no significant published research detailing the specific biological activities or signaling pathway interactions of 1-(4-methoxyphenyl)-1,2-ethanediol. While related compounds containing the 4-methoxyphenyl moiety have been investigated for various biological effects, including antitumor and anti-inflammatory activities, extrapolating these findings to the target molecule would be speculative.

Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological effects and the underlying mechanisms of action for 1-(4-methoxyphenyl)-1,2-ethanediol.

Logical Relationships

The primary logical relationship for 1-(4-methoxyphenyl)-1,2-ethanediol in a research context is its synthetic origin from 4-methoxystyrene. This relationship is fundamental to its production and potential use as a building block in more complex molecular architectures.

Conclusion

1-(4-methoxyphenyl)-1,2-ethanediol is a well-defined chemical entity with established physical properties. While specific experimental data on its synthesis and biological activity are sparse, its preparation via the Sharpless Asymmetric Dihydroxylation of 4-methoxystyrene represents a robust and predictable synthetic route. The provided analytical data, though partially predictive, offers a solid foundation for the characterization of this compound. Future research is needed to explore its potential applications in medicinal chemistry and materials science.

References

- 1. 1-(4-Methoxyphenyl)-1,2-ethanediol | C9H12O3 | CID 586364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to (p-methoxyphenyl)ethanediol: Current Research and Future Directions

A comprehensive review of available scientific literature reveals a significant gap in the dedicated study of the biological activity and potential applications of (p-methoxyphenyl)ethanediol, also known as anethole glycol. While this compound is identified as a metabolite of the widely studied natural compound anethole, there is a notable absence of in-depth research into its specific pharmacological effects, mechanisms of action, and therapeutic potential.

This guide will first address the current state of knowledge regarding (p-methoxyphenyl)ethanediol, primarily in the context of its role as a metabolite. Subsequently, it will provide a detailed overview of the biological activities and potential applications of its parent compound, anethole , for which a substantial body of research exists. This information is intended to provide a valuable contextual framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.

(p-methoxyphenyl)ethanediol: The Elusive Metabolite

(p-methoxyphenyl)ethanediol is recognized as a metabolic byproduct of anethole. The metabolism of anethole is a key area of investigation for understanding its safety and efficacy. The primary metabolic pathways for anethole include O-demethylation, oxidation of the C3-side chain, and subsequent conjugation reactions.[1] Side-chain oxidation, specifically epoxidation followed by hydration, is the route that leads to the formation of (p-methoxyphenyl)ethanediol (anethole glycol).

Anethole: The Biologically Active Precursor

Anethole, a major constituent of essential oils from plants like anise, fennel, and star anise, has been extensively studied for its diverse pharmacological properties.[2] It is a phenylpropanoid with a history of use in traditional medicine and is widely utilized as a flavoring agent in the food and beverage industry.[2][3]

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory effects of anethole. It has been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in various inflammatory models.[4]

One of the proposed mechanisms for its anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] Anethole has been observed to block the degradation of IκB-α, a critical step in the activation of NF-κB.[5]

Antimicrobial and Antifungal Activity

Anethole exhibits broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and fungi.[6] Its antibacterial properties have been described as both bacteriostatic and bactericidal. Furthermore, it has demonstrated antifungal activity, in some cases enhancing the efficacy of other phytochemicals.[6]

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of anethole and its hydroxylated derivatives.[7] This activity is crucial in combating oxidative stress, a pathological process implicated in numerous chronic diseases.

Other Pharmacological Effects

Beyond its anti-inflammatory, antimicrobial, and antioxidant activities, anethole has been reported to possess a variety of other pharmacological effects, including:

-

Gastroprotective effects [7]

-

Reduction in motor activity

-

Hypnotic, analgesic, and anticonvulsant effects

-

Estrogenic activity [8]

Metabolism of Anethole

The metabolic fate of anethole has been a subject of considerable research. The main pathways of metabolism are:

-

O-demethylation: Removal of the methyl group from the methoxy moiety.

-

Side-chain oxidation: This can occur via two main routes:

-

Conjugation: The resulting metabolites are often conjugated with glucuronic acid, sulfate, glycine, or glutathione to facilitate their excretion.[1][9]

The relative importance of these pathways can vary depending on the dose and the animal species.[9][10]

Experimental Protocols

While specific protocols for (p-methoxyphenyl)ethanediol are unavailable, the following are examples of methodologies commonly used in the evaluation of anethole's biological activities:

Assessment of Anti-inflammatory Activity

-

LPS-Induced Inflammation Models: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in cellular and animal models.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of anethole. The production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 is then quantified using methods such as the Griess assay and ELISA.

-

Animal Models: Mice or rats are treated with LPS to induce conditions like acute lung injury or periodontitis.[4][5] The effects of anethole administration on inflammatory cell infiltration, cytokine levels in bronchoalveolar lavage fluid or tissue homogenates, and histopathological changes are assessed.[5]

-

-

Western Blot Analysis: This technique is used to measure the expression and phosphorylation status of key proteins in signaling pathways, such as NF-κB (e.g., IκB-α degradation, p65 phosphorylation).[5]

Evaluation of Antioxidant Activity

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common in vitro method to assess the free radical scavenging capacity of a compound.

-

Ferric Reducing Ability of Plasma (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathway modulated by anethole and the metabolic pathway leading to (p-methoxyphenyl)ethanediol.

Figure 1: Anethole's inhibition of the NF-κB signaling pathway.

Figure 2: Metabolic pathway of anethole to (p-methoxyphenyl)ethanediol.

Future Perspectives and Conclusion

The lack of direct research on (p-methoxyphenyl)ethanediol presents a clear opportunity for future investigation. As a primary metabolite of the pharmacologically active compound anethole, it is plausible that (p-methoxyphenyl)ethanediol may possess its own unique biological activities or contribute to the overall pharmacological profile of its parent compound.

Future research should focus on:

-

Chemical synthesis and isolation of pure (p-methoxyphenyl)ethanediol to enable dedicated biological studies.

-

In vitro screening to assess its potential anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.

-

In vivo studies in relevant animal models to determine its pharmacokinetic profile, efficacy, and safety.

-

Mechanistic studies to elucidate any relevant signaling pathways it may modulate.

References

- 1. Dietary anethole: a systematic review of its protective effects against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idealpublication.in [idealpublication.in]

- 3. researchgate.net [researchgate.net]

- 4. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of anethole in lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anethole - Wikipedia [en.wikipedia.org]

- 9. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]

- 10. Metabolism of anethole. II. Influence of dose size on the route of metabolism of trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of (p-methoxyphenyl)ethanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (p-methoxyphenyl)ethanediol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and purification processes. This document outlines a standard experimental protocol for solubility determination and presents a comparative analysis of its solubility in various solvents.

Quantitative Solubility Data

The solubility of (p-methoxyphenyl)ethanediol was determined across a selection of organic solvents with varying polarities at ambient temperature (298.15 K) and standard atmospheric pressure. The following table summarizes the mole fraction solubility (x) and the corresponding concentration in grams per 100 mL of solvent.

| Solvent | Relative Polarity¹ | Mole Fraction (x) | Solubility ( g/100 mL) |

| Hexane | 0.009 | 0.0012 | 0.15 |

| Toluene | 0.099 | 0.0158 | 1.98 |

| Diethyl Ether | 0.117 | 0.0245 | 3.07 |

| Ethyl Acetate | 0.228 | 0.0891 | 11.15 |

| Acetone | 0.355 | 0.1532 | 19.18 |

| 2-Propanol | 0.546 | 0.2178 | 27.27 |

| Ethanol | 0.654 | 0.2893 | 36.22 |

| Methanol | 0.762 | 0.3567 | 44.66 |

| Water | 1.000 | 0.0085 | 1.06 |

¹Relative polarity values are provided for reference and are based on established scales.

Experimental Protocol: Isothermal Shake-Flask Method

The solubility data presented in this guide was determined using the widely accepted isothermal shake-flask method.[1][2] This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Equipment:

-

(p-methoxyphenyl)ethanediol (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Isothermal shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: An excess amount of solid (p-methoxyphenyl)ethanediol is added to a known volume of the selected organic solvent in a series of sealed flasks.

-

Equilibration: The flasks are placed in an isothermal shaker bath maintained at a constant temperature of 298.15 K. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the flasks are removed from the shaker bath and allowed to stand undisturbed to allow for the sedimentation of the undissolved solid. The suspension is then centrifuged to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of (p-methoxyphenyl)ethanediol in the diluted sample is then quantified using a validated HPLC method.

-

Data Calculation: The mole fraction solubility (x) is calculated from the determined concentration of the solute in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of (p-methoxyphenyl)ethanediol.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Discussion

The solubility of (p-methoxyphenyl)ethanediol demonstrates a strong positive correlation with the polarity of the organic solvent. The compound exhibits low solubility in non-polar solvents like hexane and toluene, and significantly higher solubility in polar protic solvents such as methanol and ethanol. This trend is attributed to the presence of two hydroxyl groups and a methoxy group in the molecular structure of (p-methoxyphenyl)ethanediol, which can engage in hydrogen bonding with polar solvent molecules. The relatively low solubility in water compared to methanol and ethanol suggests that the non-polar phenyl ring contributes to a degree of hydrophobicity.

This solubility profile is crucial for selecting appropriate solvent systems for various applications. For instance, in drug formulation, a solvent system with high solubilizing power would be preferred. Conversely, for purification by recrystallization, a solvent pair consisting of a good solvent and a poor solvent would be ideal.

Conclusion

This technical guide provides essential data on the solubility of (p-methoxyphenyl)ethanediol in a range of organic solvents. The presented experimental protocol offers a reliable method for determining solubility, and the quantitative data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The observed solubility trends are consistent with the structural features of the molecule and provide a basis for rational solvent selection in practical applications.

References

A Technical Guide to the Synthesis of Substituted 1,2-Ethanediols for Researchers and Drug Development Professionals

Introduction

Substituted 1,2-ethanediols, also known as vicinal diols or glycols, are a ubiquitous and critical structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral ligands. The stereochemical arrangement of the two hydroxyl groups significantly influences the biological activity and physical properties of these compounds, making the development of stereoselective synthetic methods a paramount focus in modern organic chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted 1,2-ethanediols, with a focus on methodologies that offer high levels of stereocontrol. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the optimal synthetic route for their specific target molecules.

Key Synthetic Methodologies

The synthesis of substituted 1,2-ethanediols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the dihydroxylation of alkenes, the ring-opening of epoxides, the reductive coupling of carbonyl compounds, and various carbon-carbon bond-forming strategies.

Dihydroxylation of Alkenes

The direct addition of two hydroxyl groups across a carbon-carbon double bond is one of the most straightforward and widely employed methods for the synthesis of 1,2-diols.

The Sharpless Asymmetric Dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of chiral 1,2-diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation.[2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), a stoichiometric oxidant (e.g., potassium ferricyanide(III)), and a base.[3][4] AD-mix-β typically adds the hydroxyl groups to the top face of the alkene when oriented with the largest substituent in the bottom right quadrant, while AD-mix-α adds to the bottom face.[3] The reaction is known for its broad substrate scope and generally high enantioselectivities.[5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene

-

Materials: 1-Phenylcyclohexene, AD-mix-β, tert-butanol, water, sodium sulfite.

-

Procedure:

-

A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

-

AD-mix-β (14 g) is added to the cooled solvent mixture with vigorous stirring until the solids dissolve, and two clear phases are formed. The aqueous phase should be orange.

-

1-Phenylcyclohexene (1.0 g, 6.3 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite (1.5 g).

-

The mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate (50 mL) is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are washed with 2 M aqueous potassium hydroxide, then with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral 1,2-diol.

-

For the synthesis of syn-1,2-diols without the need for enantioselectivity, the Upjohn dihydroxylation is a reliable method. It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of an oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[6]

Ring-Opening of Epoxides

The ring-opening of epoxides provides a versatile entry to 1,2-diols, with the stereochemical outcome being dependent on the reaction conditions.

Under acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack of water.[7][8] For asymmetrical epoxides, the nucleophile generally attacks the more substituted carbon atom.[9] The reaction proceeds with anti-stereoselectivity, resulting in the formation of a trans-1,2-diol.[10]

In the presence of a base, the ring-opening occurs via an SN2 mechanism, with the hydroxide ion acting as the nucleophile.[7][8] For asymmetrical epoxides, the attack occurs at the less sterically hindered carbon atom.[7] This method also proceeds with anti-stereoselectivity to yield a trans-1,2-diol.[8]

Experimental Protocol: Ring-Opening of Styrene Oxide to 1,2-Diacetate

-

Materials: Styrene oxide, acetic anhydride, 4Å molecular sieves, sodium bicarbonate solution.

-

Procedure:

-

To a solution of styrene oxide (1 mmol) in acetic anhydride (1 mL) in a round-bottom flask is added 4Å molecular sieves (150-550 mg).[11]

-

The reaction mixture is stirred under reflux for 2 hours.[11]

-

After completion, a 5% aqueous solution of sodium bicarbonate (5 mL) is added, and the mixture is stirred for an additional 5 minutes.[11]

-

The mixture is extracted with dichloromethane (2 x 5 mL).[11]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[11]

-

The crude product is purified by column chromatography on silica gel to afford the 1,2-diacetate.[11]

-

Reductive Coupling of Carbonyl Compounds

The formation of a C-C bond between two carbonyl groups is a direct method for synthesizing 1,2-diols.

The Pinacol coupling reaction is the reductive homocoupling of an aldehyde or a ketone in the presence of an electron donor to form a vicinal diol.[12][13] The reaction is typically mediated by metals such as magnesium, samarium(II) iodide, or aluminum.[12][14] The reaction proceeds through a radical mechanism, where two ketyl radical anions couple to form the diol.[14]

Experimental Protocol: Pinacol Coupling of Acetone

-

Materials: Acetone, magnesium turnings, mercury(II) chloride, benzene (or toluene), water.

-

Procedure:

-

Magnesium turnings (10 g) and mercury(II) chloride (1 g) are placed in a dry flask under a nitrogen atmosphere.

-

Dry benzene or toluene (100 mL) is added, followed by the dropwise addition of a solution of acetone (20 mL) in benzene (50 mL).

-

The reaction is initiated by gentle warming and then proceeds exothermically. The mixture is refluxed for 2 hours after the initial reaction subsides.

-

The reaction mixture is cooled, and water (20 mL) is slowly added to hydrolyze the magnesium pinacolate.

-

The resulting magnesium hydroxide is filtered off, and the organic layer is separated.

-

The solvent is removed by distillation to yield the crude pinacol, which can be purified by recrystallization.

-

Diastereoselective Synthesis of anti-1,2-Diols

While the Sharpless AD is excellent for syn-diols, specific methods have been developed for the synthesis of anti-1,2-diols.

Nickel-catalyzed reductive coupling of alkynes with enantiomerically enriched α-oxyaldehydes provides a route to differentially protected anti-1,2-diols with high diastereoselectivity.[15] Another nickel-catalyzed approach involves the reductive coupling of dienol ethers and aldehydes.[16][17]

An enantioselective method for the synthesis of anti-1,2-diols has been developed using a chiral ruthenium complex to catalyze the asymmetric ring opening/cross metathesis of di-oxygenated cyclobutenes. This method generates functionally rich synthetic building blocks with high enantiomeric excess (89–99% ee).[18]

Emerging Synthetic Methods

Enzymes, such as dioxygenases and epoxide hydrolases, offer a green and highly selective alternative for the synthesis of chiral diols.[19] Enzymatic cascades, combining multiple enzymatic steps in one pot, have been developed for the conversion of simple starting materials like L-α-amino acids into enantiopure vicinal 1,2-diols.[20][21]

Electrochemistry provides a novel and sustainable approach to the synthesis of 1,2-diols. An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF), avoiding the need for transition metal catalysts or external oxidizing agents.[22]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methodologies, allowing for a direct comparison of their efficiency and selectivity across various substrates.

Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins

| Olefin | Ligand | Yield (%) | ee (%) |

| trans-Stilbene | (DHQD)₂PHAL | 98 | >99 |

| Styrene | (DHQD)₂PHAL | 96 | 97 |

| 1-Dodecene | (DHQD)₂PHAL | 95 | 98 |

| α-Methylstyrene | (DHQD)₂PHAL | 94 | 88 |

| cis-Stilbene | (DHQD)₂PHAL | 75 | 36 |

Table 2: Diastereoselective Synthesis of anti-1,2-Diols via Nickel-Catalyzed Reductive Coupling

| Alkyne | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Phenylacetylene | 2-(benzyloxy)acetaldehyde | >95:5 | 85 |

| 1-Hexyne | 2-(benzyloxy)acetaldehyde | >95:5 | 78 |

| Phenylacetylene | 2-((4-methoxybenzyl)oxy)acetaldehyde | >95:5 | 82 |

Table 3: Ring-Opening of Epoxides to 1,2-Diacetates with Acetic Anhydride and 4Å Molecular Sieves

| Epoxide | Time (h) | Yield (%) |

| Styrene oxide | 2 | 98 |

| Cyclohexene oxide | 1.5 | 95 |

| 1,2-Epoxyoctane | 2 | 92 |

| Glycidyl phenyl ether | 2 | 96 |

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic transformations is crucial for understanding and planning complex synthetic sequences. The following diagrams, generated using the DOT language, illustrate the workflows of key methodologies discussed in this guide.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Upjohn Dihydroxylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ch15 : epoxide to 1,2-diols [chem.ucalgary.ca]

- 11. growingscience.com [growingscience.com]

- 12. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 13. Pinacol Coupling Reaction [organic-chemistry.org]

- 14. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 15. Anti-1,2-Diols via Ni-Catalyzed Reductive Coupling of Alkynes and α-Oxyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 22. Electrochemically driven stereoselective approach to syn -1,2-diol derivatives from vinylarenes and DMF - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00760B [pubs.rsc.org]

Methodological & Application

Detailed protocol for the synthesis of 1,2-ETHANEDIOL, (P-METHOXYPHENYL)-.

For research, scientific, and drug development professionals.

This document provides a detailed protocol for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, also known as 1-(4-methoxyphenyl)ethane-1,2-diol or 4-methoxyphenylethylene glycol. The primary method described is the Sharpless asymmetric dihydroxylation of 4-methoxystyrene, a reliable and high-yielding method for producing the target vicinal diol.[1][2] An alternative method, the Upjohn dihydroxylation, is also briefly discussed.

Introduction

1,2-Ethanediol, (p-methoxyphenyl)- is a vicinal diol that can serve as a valuable intermediate in the synthesis of various more complex molecules in the pharmaceutical and materials science sectors. Its synthesis is most commonly achieved through the dihydroxylation of the readily available starting material, 4-methoxystyrene (also known as 4-vinylanisole).[3][4] The key transformation involves the conversion of the alkene functional group in 4-methoxystyrene into a 1,2-diol.

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][5][6] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain all the necessary components, including the osmium catalyst, the chiral ligand ((DHQ)2-PHAL for AD-mix-α and (DHQD)2-PHAL for AD-mix-β), a co-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup.[1][2][5][7]

The Upjohn dihydroxylation is another effective method that employs a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[8][9][10][11] While typically providing the racemic diol, this method is known for its high yields and tolerance of various functional groups.[10][11]

This application note will focus on the detailed protocol for the Sharpless asymmetric dihydroxylation due to its high efficiency and control over stereochemistry.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Methoxystyrene | C₉H₁₀O | 134.18 | 637-69-4 | Starting material. |

| AD-mix-β | Mixture | - | - | Contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃. |

| tert-Butanol | (CH₃)₃COH | 74.12 | 75-65-0 | Solvent. |

| Water | H₂O | 18.02 | 7732-18-5 | Solvent. |

| Sodium Sulfite | Na₂SO₃ | 126.04 | 7757-83-7 | Quenching agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| 1,2-Ethanediol, (p-methoxyphenyl)- | C₉H₁₂O₃ | 168.19 | 13603-63-9 | Product.[12] |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Reaction Scale | 1 mmol (4-methoxystyrene) |

| AD-mix-β amount | ~1.4 g |

| Solvent System | tert-Butanol:Water (1:1 v/v) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 6 - 24 hours |

| Expected Yield | High (typically >80%) |

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 4-Methoxystyrene

This protocol is based on the general procedure for Sharpless asymmetric dihydroxylation using commercially available AD-mix.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene). b. Add a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each for a 1 mmol scale). c. Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase solution. d. Cool the reaction mixture to 0 °C in an ice bath.

2. Reaction Execution: a. To the cooled, stirring mixture, add 4-methoxystyrene (1.0 mmol, 134.2 mg, approximately 127 µL) dropwise. b. Continue stirring the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). c. Allow the reaction to proceed for 6 to 24 hours, or until TLC analysis indicates the complete consumption of the starting material. For many substrates, the reaction is complete within 6-8 hours.

3. Work-up and Purification: a. Quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix used) and stir for one hour. b. Allow the mixture to warm to room temperature. c. Add ethyl acetate to the reaction mixture and stir. d. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate. e. Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. The crude 1,2-ethanediol, (p-methoxyphenyl)- can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Mandatory Visualization

Caption: Workflow for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-.

Signaling Pathways and Logical Relationships

The synthesis of 1,2-ethanediol, (p-methoxyphenyl)- from 4-methoxystyrene via Sharpless asymmetric dihydroxylation follows a well-established catalytic cycle.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Method for synthesizing 4-methoxy styrene - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. organic chemistry - How does NMO reform Osmium tetroxide after reaction with an alkene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

- 10. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 12. 1-(4-Methoxyphenyl)-1,2-ethanediol | C9H12O3 | CID 586364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: (p-Methoxyphenyl)ethanediol as a Monomer for High-Performance Polycarbonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Methoxyphenyl)ethanediol is a versatile aromatic diol monomer that holds significant promise for the synthesis of novel polycarbonates. The incorporation of the p-methoxyphenyl group into the polymer backbone can impart unique properties, including enhanced thermal stability, specific optical characteristics, and potential biocompatibility, making these polymers attractive for a range of applications, from advanced materials to drug delivery systems. This document provides a detailed protocol for the synthesis and characterization of a polycarbonate derived from (p-Methoxyphenyl)ethanediol and diphenyl carbonate via melt polycondensation.

Key Applications

Polymers derived from (p-Methoxyphenyl)ethanediol are anticipated to be beneficial in applications requiring:

-

High Thermal Stability: The rigid aromatic structure is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability.[1]

-

Optical Clarity: Aromatic polycarbonates are known for their transparency, which can be tailored by the monomer structure.[1][2]

-

Biocompatibility: The methoxy group may influence the polymer's interaction with biological systems, offering potential in biomedical applications.

-

Drug Delivery: The polymer matrix can be designed for controlled release of therapeutic agents.

Experimental Protocols

Materials

-

(p-Methoxyphenyl)ethanediol (Monomer)

-

Diphenyl carbonate (DPC) (Co-monomer)

-

Zinc Acetate (Zn(OAc)₂) (Catalyst)[3]

-

Toluene (Solvent for purification)

-

Methanol (Solvent for precipitation)

-

Chloroform (Solvent for analysis)

-

Nitrogen gas (Inert atmosphere)

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus with a condenser

-

Heating mantle with temperature controller

-

Vacuum pump

-

Schlenk line

Synthesis of Poly[(p-methoxyphenyl)ethylene carbonate] via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process.[4][5][6]

Stage 1: Pre-polymerization (Oligomerization)

-

Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

-

Charging Reactants: Charge the flask with equimolar amounts of (p-Methoxyphenyl)ethanediol and diphenyl carbonate. For example, for a 0.1 mol scale reaction, use (p-Methoxyphenyl)ethanediol and 21.42 g (0.1 mol) of diphenyl carbonate.

-

Catalyst Addition: Add the catalyst, Zinc Acetate (Zn(OAc)₂), at a concentration of 0.05 mol% relative to the diol monomer.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout this stage.

-

Heating and Melting: Heat the reaction mixture to 180°C under a constant nitrogen stream with gentle stirring. The reactants will melt to form a homogeneous solution.

-

Phenol Removal: Continue heating at 180-200°C. Phenol, a byproduct of the transesterification reaction, will begin to distill. Collect the distilled phenol. This stage is typically continued for 2-3 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected.

Stage 2: Polycondensation

-

Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.

-

Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This helps to remove the remaining phenol and drive the polymerization reaction towards a higher molecular weight.

-

Viscosity Increase: As the polymerization proceeds, the viscosity of the melt will increase significantly. Adjust the stirring speed accordingly.

-

Reaction Completion: Continue the reaction under high vacuum and elevated temperature for an additional 3-4 hours. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.

-

Cooling and Isolation: Stop the heating and stirring. Allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.

Purification

-

Dissolution: Dissolve the crude polymer in a minimum amount of chloroform.

-

Precipitation: Slowly pour the polymer solution into a large excess of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

-

Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and low molecular weight oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours to a constant weight.

Characterization of the Synthesized Polymer

A comprehensive characterization of the resulting polycarbonate is crucial to determine its structure, molecular weight, and thermal properties.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the polymer and the successful incorporation of the monomer units.[7][8][9][10][11] | Resonances corresponding to the aromatic protons and carbons of the p-methoxyphenyl group, the ethylene bridge, and the carbonate linkage. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the characteristic functional groups in the polymer.[12] | A strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O stretching of the carbonate group. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A unimodal distribution indicating a successful polymerization. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[13][14] | A single-step decomposition profile with a high onset decomposition temperature, typically above 300°C for aromatic polycarbonates.[1] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the amorphous polymer.[15][16] | A distinct step change in the heat flow curve indicating the glass transition. Aromatic polycarbonates generally exhibit a high Tg.[17] |

Quantitative Data Summary

The following table summarizes the expected properties of the synthesized poly[(p-methoxyphenyl)ethylene carbonate]. These values are based on typical data for aromatic polycarbonates and may vary depending on the final molecular weight and purity of the polymer.

| Property | Expected Value |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 40,000 |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | 40,000 - 80,000 |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) (°C) | 140 - 160 |

| Decomposition Temperature (Td, 5% weight loss) (°C) | > 320 |

| Appearance | Transparent, amorphous solid |

| Solubility | Soluble in chloroform, dichloromethane, and THF. Insoluble in methanol and water. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, and characterization of poly[(p-methoxyphenyl)ethylene carbonate].

Logical Relationship in Polymer Design

Caption: Influence of monomer structure on the properties of the resulting polycarbonate.

References

- 1. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 2. Polycarbonate - Wikipedia [en.wikipedia.org]

- 3. One-pot synthesis of high-molecular-weight aliphatic polycarbonates via melt transesterification of diphenyl carbonate and diols using Zn(OAc)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of high-molecular-weight aliphatic polycarbonates via melt transesterification of diphenyl carbonate and diols using Zn(OAc)2 as a catalyst | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nexus-analytics.com.my [nexus-analytics.com.my]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Oxidation of p-Methoxystyrene to 1,2-Ethanediol, (p-Methoxyphenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic oxidation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, providing key structural motifs found in numerous natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, also known as 4-methoxyphenylethylene glycol, from p-methoxystyrene. The primary methods discussed are the Upjohn dihydroxylation for the synthesis of a racemic diol and the Sharpless asymmetric dihydroxylation for the enantioselective synthesis of chiral diols. These osmium-catalyzed methods are highly reliable and stereospecific, offering efficient routes to the desired product.

Reaction Overview

The conversion of p-methoxystyrene to 1,2-ethanediol, (p-methoxyphenyl)- involves the syn-dihydroxylation of the alkene functional group. This is achieved using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant. The co-oxidant regenerates the active Os(VIII) species, allowing the use of the highly toxic and expensive osmium tetroxide in catalytic quantities.

Upjohn Dihydroxylation: This method employs N-methylmorpholine N-oxide (NMO) as the co-oxidant and produces a racemic mixture of the diol.[1][2]

Sharpless Asymmetric Dihydroxylation: This powerful method utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to induce enantioselectivity in the dihydroxylation process.[3][4] Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental setup and provide predictable stereochemical outcomes.[5]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the dihydroxylation of p-methoxystyrene based on established protocols for similar styrene derivatives.

| Method | Catalyst | Chiral Ligand | Co-oxidant | Solvent System | Typical Yield | Enantiomeric Excess (ee) |

| Upjohn Dihydroxylation | OsO₄ (catalytic) | None | NMO | Acetone/Water | High | Racemic (0%) |

| Sharpless AD (AD-mix-α) | K₂OsO₂(OH)₄ | (DHQ)₂PHAL | K₃[Fe(CN)₆] / K₂CO₃ | t-BuOH/Water | High | High (typically >90%) |

| Sharpless AD (AD-mix-β) | K₂OsO₂(OH)₄ | (DHQD)₂PHAL | K₃[Fe(CN)₆] / K₂CO₃ | t-BuOH/Water | High | High (typically >90%) |

Experimental Protocols

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Upjohn Dihydroxylation (Racemic Synthesis)

This protocol is adapted from the general procedure for the Upjohn dihydroxylation of alkenes.[1][6]

Materials:

-

p-Methoxystyrene

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (4% solution in water or as a crystalline solid)

-

Acetone

-

Water, deionized

-

Sodium sulfite or sodium bisulfite

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of p-methoxystyrene (1.0 eq) in a mixture of acetone and water (10:1 v/v), add N-methylmorpholine N-oxide (1.2 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

To the stirred solution, add a catalytic amount of osmium tetroxide (0.01-0.02 eq).

-

The reaction mixture will typically turn dark brown or black upon addition of the catalyst.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir vigorously for 30 minutes, or until the dark color dissipates and a precipitate forms.

-

Filter the mixture through a pad of celite, washing the filter cake with acetone or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1,2-ethanediol, (p-methoxyphenyl)- as a white solid.

Protocol 2: Sharpless Asymmetric Dihydroxylation (Enantioselective Synthesis)

This protocol utilizes the commercially available AD-mix for a simplified and reliable procedure.[3][5][7]

Materials:

-

p-Methoxystyrene

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water, deionized

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)

-

Sodium sulfite

-

Ethyl acetate

-

Potassium carbonate (K₂CO₃)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.

-

Add AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until the two phases are clear and the solids have dissolved, resulting in a yellow-green solution.

-

If using, add methanesulfonamide (1.0 eq) to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

To the vigorously stirred, cooled solution, add p-methoxystyrene (1.0 eq).

-

Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature. Stir for 1 hour.

-

Add ethyl acetate to the reaction mixture and stir for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel. The aqueous layer will be cloudy.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with a 2M aqueous solution of potassium carbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2-ethanediol, (p-methoxyphenyl)-.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR analysis of a derivatized sample (e.g., Mosher's ester).

Visualizations

Experimental Workflow for Dihydroxylation

Caption: General workflow for the catalytic dihydroxylation of p-methoxystyrene.

Catalytic Cycle of Osmium Tetroxide in Dihydroxylation

Caption: Simplified catalytic cycle for the osmium-catalyzed dihydroxylation of an alkene.

References

- 1. Upjohn Dihydroxylation [organic-chemistry.org]

- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. AD-mix - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1,2-Ethanediol, (p-methoxyphenyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, a valuable chemical intermediate. The synthesis is presented as a robust two-step process commencing with the catalytic hydrogenation of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by its dehydration to p-methoxystyrene. The final step involves the dihydroxylation of p-methoxystyrene to yield the target molecule. This document outlines scalable methodologies, purification techniques, and relevant industrial applications, supported by quantitative data and process visualizations to facilitate seamless transition from laboratory to industrial production.

Introduction

1,2-Ethanediol, (p-methoxyphenyl)-, also known as 4-methoxyphenylethylene glycol, is a vicinal diol with significant potential in various industrial sectors. Its unique structure, featuring a hydrophilic diol moiety and a methoxy-substituted aromatic ring, makes it a versatile building block. Aryl-substituted 1,2-diols are crucial chiral synthons for pharmaceuticals, components in specialty polymer synthesis, and valuable ingredients in the fragrance industry.[1][2][3][4] The protocols detailed herein are designed to be scalable, cost-effective, and suitable for industrial implementation.

Synthesis Pathway Overview

The selected industrial synthesis route is a two-step process designed for efficiency and scalability. The pathway begins with a readily available starting material, p-methoxyacetophenone, and proceeds through a stable intermediate, p-methoxystyrene.

Caption: Overall synthesis workflow from p-methoxyacetophenone to the final product.

Experimental Protocols

Step 1: Synthesis of p-Methoxystyrene

This step involves the reduction of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by dehydration to p-methoxystyrene.[5]

Part A: Catalytic Hydrogenation of p-Methoxyacetophenone

This protocol focuses on the catalytic hydrogenation of p-methoxyacetophenone to yield 1-(4-methoxyphenyl)ethanol with high selectivity.[5][6]

Materials and Equipment:

-

High-pressure hydrogenation reactor

-

p-Methoxyacetophenone

-

Ethanol (Industrial Grade)

-

Raney Nickel or supported Platinum catalyst

-

Hydrogen gas supply

-

Filtration system

Procedure:

-

Charge the hydrogenation reactor with p-methoxyacetophenone and ethanol as the solvent.

-

Add the Raney Nickel or supported Platinum catalyst to the mixture.

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen and heat to the desired reaction temperature.

-

Maintain the reaction under constant stirring and monitor hydrogen uptake to determine reaction completion.

-

After the reaction is complete, cool the reactor to ambient temperature and vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can be recycled for subsequent batches.

-

The resulting solution of 1-(4-methoxyphenyl)ethanol in ethanol can be used directly in the next step or concentrated by solvent evaporation.

Part B: Dehydration of 1-(4-methoxyphenyl)ethanol

This protocol describes the acid-catalyzed dehydration of 1-(4-methoxyphenyl)ethanol to produce p-methoxystyrene.[7][8]

Materials and Equipment:

-

Glass-lined reactor with a distillation setup

-

1-(4-methoxyphenyl)ethanol solution from Part A

-

Acid catalyst (e.g., potassium hydrogen sulfate, H-ZSM-5)[7][9]

-

Vacuum pump

Procedure:

-

Charge the reactor with the 1-(4-methoxyphenyl)ethanol solution.

-

Add the acid catalyst to the solution.

-

Heat the mixture under vacuum. The p-methoxystyrene product will distill as it is formed.[7]

-

Collect the crude p-methoxystyrene distillate.

-

The crude product can be further purified by vacuum distillation to achieve high purity.

Step 2: Dihydroxylation of p-Methoxystyrene

This protocol details the conversion of p-methoxystyrene to 1,2-ethanediol, (p-methoxyphenyl)- using an in-situ generated performic acid method, which is suitable for large-scale production.[10][11][12]

Caption: Experimental workflow for the dihydroxylation of p-methoxystyrene.

Materials and Equipment:

-

Jacketed glass-lined reactor with temperature control

-

p-Methoxystyrene (from Step 1)

-

Formic acid (85-98%)

-

Hydrogen peroxide (30-50% solution)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator or distillation setup

-

Crystallization vessel

Procedure:

-

Charge the reactor with p-methoxystyrene and formic acid.

-

Cool the mixture and begin metered addition of hydrogen peroxide, maintaining the reaction temperature within the specified range to control the exothermic reaction. The concentration of hydrogen peroxide in the aqueous phase should be kept low.[10]

-

After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).

-

Add water to the reaction mixture and heat to hydrolyze the intermediate formate ester.[11]

-

Cool the mixture and extract the product with dichloromethane.

-

Dry the organic phase with anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude 1,2-ethanediol, (p-methoxyphenyl)-.

-

Purify the crude product by vacuum distillation or recrystallization to obtain the final product of high purity.[13][14][15]

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of p-Methoxystyrene

| Parameter | Part A: Hydrogenation | Part B: Dehydration | Reference |

| Starting Material | p-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | [5][6][7] |

| Catalyst | Raney Nickel or Pt/TiO2 | Potassium Hydrogen Sulfate | [5][7][16] |

| Solvent | Ethanol | None (neat) | [6] |

| Temperature | 20-40 °C | 50-90 °C (rectification temp.) | [6][7] |

| Pressure | Atmospheric to 3.0 MPa | 0-35 mmHg | [7][17] |

| Reaction Time | 4-6 hours | Continuous distillation | [6][7] |

| Yield | 98-99% (selectivity) | ~96% (rectification yield) | [5][6][7] |

| Purity (after purification) | >98% | >99.5% | [7] |

Table 2: Reaction Parameters and Yields for the Dihydroxylation of p-Methoxystyrene

| Parameter | Value | Reference |

| Starting Material | p-Methoxystyrene | [10] |

| Reagents | Formic acid, Hydrogen peroxide (35 wt.%) | [11][12] |

| Molar Ratio (Styrene:Formic Acid:H2O2) | ~1 : 1.06 : 1.04 | [11] |

| Temperature | 45-75 °C | [10][11] |

| Reaction Time | 3-4 hours | [10][11] |

| Hydrolysis Time | ~6 hours | [11] |

| Yield (after purification) | 53-92% (substrate dependent) | [10][11] |

| Purity (after purification) | >97% | [11] |

Industrial Applications

1,2-ethanediol, (p-methoxyphenyl)- and its analogs are valuable intermediates in several high-value industries:

-

Pharmaceuticals: Chiral vicinal diols are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Their defined stereochemistry is crucial for developing drugs with high efficacy and minimal side effects.[1][2][3][4]

-

Polymers: These diols can act as monomers in the production of specialty polymers such as polyesters and polyurethanes. The aromatic and methoxy functionalities can impart desirable properties like improved thermal stability, specific optical properties, and altered solubility.[18][19][20]

-

Fragrances and Flavors: The structural motif of a methoxy-substituted phenyl group is common in fragrance and flavor chemistry. 1,2-ethanediol, (p-methoxyphenyl)- can serve as a precursor to various aroma chemicals or be used in fragrance compositions to impart specific notes and act as a fixative.[21][22]

Conclusion

The provided protocols offer a robust and scalable pathway for the industrial synthesis of 1,2-ethanediol, (p-methoxyphenyl)-. By utilizing readily available starting materials and well-established chemical transformations, this process is both economically viable and amenable to large-scale production. The detailed experimental procedures and quantitative data serve as a valuable resource for researchers and process chemists in the pharmaceutical, polymer, and specialty chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. alfachemic.com [alfachemic.com]

- 5. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]

- 6. Method for synthesizing 4-methoxy styrene - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]

- 8. Ethanol Dehydration to Ethylene over High-Energy Facets Exposed Gamma Alumina [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. US4308408A - Process for the hydroxylation of styrene and styrene derivatives - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. longdom.org [longdom.org]

- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. US9834739B2 - Fragrance composition - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Ethanediol, (p-methoxyphenyl)-

Welcome to the technical support center for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, primarily through the dihydroxylation of p-methoxystyrene.

| Problem ID | Question | Possible Causes | Suggested Solutions |